molecular formula C27H31N7O2 B2694524 Palbociclib-propargyl CAS No. 2366269-23-8

Palbociclib-propargyl

カタログ番号 B2694524
CAS番号: 2366269-23-8
分子量: 485.592
InChIキー: SLFZXPQZLOODKL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Palbociclib-propargyl is a chemical compound that belongs to the class of drugs known as cyclin-dependent kinase inhibitors. It is a derivative of Palbociclib, a drug approved by the FDA for the treatment of breast cancer. Palbociclib-propargyl is a potential therapeutic agent for the treatment of various types of cancer.

作用機序

Palbociclib-propargyl inhibits the activity of cyclin-dependent kinases 4 and 6, which are involved in the regulation of the cell cycle. By blocking these enzymes, Palbociclib-propargyl prevents cancer cells from dividing and growing. This leads to the inhibition of tumor growth and the induction of cell death.
Biochemical and Physiological Effects:
Palbociclib-propargyl has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also enhances the efficacy of other chemotherapeutic agents. In addition, Palbociclib-propargyl has been shown to reduce the expression of genes involved in cell proliferation and survival.

実験室実験の利点と制限

One of the advantages of Palbociclib-propargyl in lab experiments is its ability to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to enhance the efficacy of other chemotherapeutic agents. However, one of the limitations of Palbociclib-propargyl is its potential toxicity, which requires further investigation.

将来の方向性

There are several future directions for the research on Palbociclib-propargyl. One of the areas of interest is the development of more potent and selective inhibitors of cyclin-dependent kinases. Another area of interest is the investigation of the potential use of Palbociclib-propargyl in combination with other chemotherapeutic agents. In addition, the development of novel drug delivery systems for Palbociclib-propargyl could improve its efficacy and reduce its potential toxicity.
Conclusion:
Palbociclib-propargyl is a promising therapeutic agent for the treatment of various types of cancer. Its ability to inhibit the activity of cyclin-dependent kinases makes it a potential candidate for combination therapy with other chemotherapeutic agents. Further research is needed to investigate its potential toxicity and to develop more potent and selective inhibitors of cyclin-dependent kinases.

合成法

The synthesis of Palbociclib-propargyl involves the reaction of Palbociclib with propargyl bromide in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and the product is obtained in good yield after purification by column chromatography.

科学的研究の応用

Palbociclib-propargyl has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various types of cancer such as breast cancer, lung cancer, and pancreatic cancer. It has been shown to inhibit the growth of cancer cells by blocking the activity of cyclin-dependent kinases, which are enzymes that control the cell cycle. Palbociclib-propargyl has also been shown to enhance the efficacy of other chemotherapeutic agents.

特性

IUPAC Name

6-acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-prop-2-ynylpiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N7O2/c1-4-11-32-12-14-33(15-13-32)21-9-10-23(28-16-21)30-27-29-17-22-18(2)24(19(3)35)26(36)34(25(22)31-27)20-7-5-6-8-20/h1,9-10,16-17,20H,5-8,11-15H2,2-3H3,(H,28,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFZXPQZLOODKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)CC#C)C5CCCC5)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Palbociclib-propargyl

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。